Cefditoren Pivoxil

概要

説明

Cefditoren Pivoxil, also known as this compound, is a semi-synthetic cephalosporin antibiotic used for oral administration. It is a prodrug that is hydrolyzed by esterases during absorption, distributing the active drug, cefditoren, in the circulating blood. This compound is primarily used to treat mild to moderate infections caused by susceptible strains of microorganisms, including acute bacterial exacerbation of chronic bronchitis, community-acquired pneumonia, pharyngitis/tonsillitis, and uncomplicated skin and skin-structure infections .

準備方法

Synthetic Routes and Reaction Conditions

Cefditoren pivoxil is synthesized through a multi-step process involving the formation of the cephalosporin core structure, followed by the addition of various functional groups to enhance its antibacterial activity and oral bioavailability. The synthetic route typically involves:

- Formation of the β-lactam ring.

- Introduction of the aminothiazole group to enhance activity against Gram-negative organisms.

- Addition of the methylthiazole group to enhance activity against Gram-positive organisms.

- Incorporation of the methoxyimino group for stability against β-lactamases.

- Attachment of the pivoxil ester group to improve oral bioavailability .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials and reagents.

- Optimization of reaction conditions such as temperature, pressure, and pH.

- Implementation of purification techniques like crystallization and chromatography to isolate the final product .

化学反応の分析

Hydrolytic Degradation Pathways

Cefditoren pivoxil is susceptible to hydrolysis under acidic, alkaline, and neutral conditions, forming degradation products (DPs) while remaining stable under photolytic and thermal stress .

Key Findings:

-

Acidic Hydrolysis (0.1N HCl, 80°C) :

-

Alkaline Hydrolysis (0.1N NaOH, 80°C) :

-

Neutral Hydrolysis (Water, 80°C) :

Table 1: Hydrolytic Degradation Under Stress Conditions

| Condition | Degradation (%) | Major Products | Characterization Method |

|---|---|---|---|

| Acidic (HCl) | 3.51 | DP-I, DP-II | HPLC, LC-MS/TOF |

| Alkaline (NaOH) | 99.46 | Multiple fragments | HPLC, LC-MS/TOF |

| Neutral (H₂O) | 5.20 | DP-I, DP-II | HPLC |

Oxidative Degradation

Exposure to oxidative agents (3% H₂O₂, 80°C) results in 40.32% degradation over 24 hours, producing distinct fragments detectable via HPLC . The thiazole and β-lactam rings are primary targets for oxidation .

Prodrug Activation via Enzymatic Hydrolysis

This compound is rapidly hydrolyzed by intestinal esterases to release the active drug cefditoren and pivalate .

Reaction Mechanism:

Route 2: Improved Method (Patent CN108084212B)

-

Silylation : 7-ACA reacts with N,O-bis(trimethylsilyl)acetamide (BSA).

-

Iodination : Trimethylsilyl iodide (TMSI) facilitates iodination.

-

Coupling : Iodomethyl pivalate introduces pivoxil group.

-

Crystallization : Acetone-isopropyl ether yields pure this compound.

Stability in Formulation

-

Surface Energetics : Amorphous this compound exhibits humidity-dependent basicity due to carbonyl group shielding by adsorbed water .

-

Chromatographic Stability : HPLC methods confirm drug stability in tablets (98.70–99.22% recovery) .

Degradation Pathway Elucidation

LC-MS/TOF studies reveal a sequential fragmentation pattern for this compound and its DPs :

科学的研究の応用

Chemistry

In chemistry, cefditoren pivoxil is studied for its unique structure and reactivity. Researchers explore its synthesis, stability, and interactions with other compounds to develop new antibiotics with improved properties .

Biology

In biology, this compound is used to study bacterial resistance mechanisms and the effectiveness of cephalosporins against various bacterial strains. It serves as a model compound for understanding the interactions between antibiotics and bacterial cells .

Medicine

In medicine, this compound is used to treat bacterial infections, particularly those caused by Gram-positive and Gram-negative bacteria. Clinical studies focus on its efficacy, safety, and pharmacokinetics in different patient populations .

Industry

In the pharmaceutical industry, this compound is manufactured and marketed as this compound. It is used in the development of new formulations and combination therapies to enhance its therapeutic effects .

作用機序

The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefditoren binds to PBPs, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis. This leads to the lysis and death of the bacterial cell. Cefditoren is stable in the presence of various β-lactamases, including penicillinases and some cephalosporinases .

類似化合物との比較

Similar Compounds

Cefpodoxime: Another third-generation cephalosporin with similar antibacterial activity.

Cefdinir: Known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria.

Uniqueness of Cefditoren Pivoxil

This compound is unique due to its high oral bioavailability and stability against β-lactamases. Its broad-spectrum activity makes it effective against a wide range of bacterial pathogens, including those resistant to other antibiotics. The presence of the pivoxil ester group enhances its absorption and distribution in the body, making it a valuable option for treating bacterial infections .

生物活性

Cefditoren pivoxil is an oral cephalosporin antibiotic that exhibits significant antibacterial activity against a range of pathogens, particularly Gram-positive and Gram-negative bacteria. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data tables and research findings.

Pharmacodynamics

This compound is a prodrug that is converted to its active form, cefditoren, through hydrolysis by esterases during absorption. The bactericidal action of cefditoren is primarily due to its ability to inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs). It demonstrates stability against various β-lactamases, making it effective against resistant strains of bacteria.

Key Mechanisms of Action:

- Inhibition of Cell Wall Synthesis: Cefditoren binds to PBPs, disrupting bacterial cell wall formation.

- Stability Against β-lactamases: Cefditoren retains activity against many β-lactamase-producing organisms, enhancing its effectiveness in treating resistant infections .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important aspects regarding its absorption, distribution, metabolism, and elimination:

- Absorption: The absolute bioavailability of this compound is approximately 14% when taken on an empty stomach and increases slightly to 16.1% with a low-fat meal.

- Distribution: The volume of distribution is about 9.3 L, with an average protein binding rate of 88%.

- Metabolism: Cefditoren is minimally metabolized after conversion from this compound.

- Elimination Half-life: The mean terminal elimination half-life is approximately 1.6 hours in healthy adults.

- Renal Excretion: Over 99% of the drug is eliminated via renal pathways as pivaloylcarnitine .

Clinical Efficacy

This compound has been evaluated in various clinical settings for its efficacy against infections caused by resistant bacteria. Notable studies include:

- Acute Uncomplicated Cystitis:

- A randomized controlled trial compared 3-day versus 7-day treatment regimens in women with acute uncomplicated cystitis caused predominantly by Escherichia coli.

- Results showed clinical cure rates of 90.9% for the 3-day group and 93.2% for the 7-day group, indicating comparable efficacy between both regimens .

| Treatment Duration | Clinical Cure Rate (%) | Microbiological Cure Rate (%) |

|---|---|---|

| 3 days | 90.9 | 82.5 |

| 7 days | 93.2 | 90.2 |

- Pneumonia:

Case Studies

Case Study: Efficacy Against Fluoroquinolone-Resistant Strains

A clinical evaluation highlighted cefditoren's effectiveness against fluoroquinolone-resistant E. coli strains isolated from patients with urinary tract infections (UTIs). This study emphasized the importance of cefditoren as a treatment option in cases where traditional therapies fail due to resistance .

Safety Profile

This compound is generally well-tolerated, with a safety profile comparable to other antibiotics in its class. Common adverse effects include gastrointestinal disturbances and allergic reactions; however, serious adverse events are rare.

特性

Key on ui mechanism of action |

The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefditoren is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases. |

|---|---|

CAS番号 |

117467-28-4 |

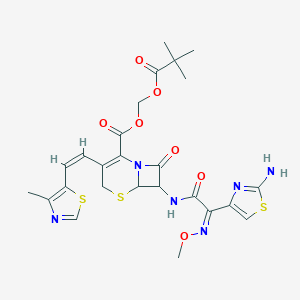

分子式 |

C25H28N6O7S3 |

分子量 |

620.7 g/mol |

IUPAC名 |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6+,30-16+/t17-,21-/m1/s1 |

InChIキー |

AFZFFLVORLEPPO-BFQXLQLQSA-N |

SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

異性体SMILES |

CC1=C(SC=N1)/C=C/C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

正規SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

外観 |

Off-White to Pale Yellow Solid |

melting_point |

127-129 °C 127 - 129 °C |

Key on ui other cas no. |

117467-28-4 |

物理的記述 |

Solid |

ピクトグラム |

Irritant; Health Hazard |

純度 |

> 95% |

数量 |

Milligrams-Grams |

溶解性 |

Soluble at levels equal to < 0.1 mg/mL. 4.41e-02 g/L |

同義語 |

(-)-(6R,7R)-2,2-dimethylpropionyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)-3-((Z)-2-(4-methylthiazol-5-yl)ethenyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(2-(4-methylthiazol-5-yl)ethenyl)cephem-4-carboxylic acid pivaloyloxymethyl ester CDTR-PI cefditoren pivoxil ME 1207 ME-1207 Spectracef |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。